1,3-Diphenyl-1-butanone chemical characteristics
1,3-Diphenyl-1-butanone chemical characteristics
An In-depth Technical Guide to the Core Chemical Characteristics of 1,3-Diphenyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diphenyl-1-butanone, also known as 3-phenylbutyrophenone, is a diaryl ketone that serves as a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry. Its structure, featuring a chiral center and a flexible four-carbon chain flanked by two phenyl groups, imparts unique chemical and physical properties. This guide provides a comprehensive overview of its core characteristics, including synthesis, spectroscopic profile, reactivity, and analytical workflows, tailored for professionals in chemical research and pharmaceutical development.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physical and chemical properties. These parameters are critical for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 1533-20-6 | [1][2][3] |
| Molecular Formula | C₁₆H₁₆O | [1][2][3] |
| Molecular Weight | 224.30 g/mol | [2][3][4] |
| IUPAC Name | 1,3-diphenylbutan-1-one | [1][2] |
| Appearance | Pale yellow crystals, powder, or flakes | [1] |
| Melting Point | 68-72 °C | [2][3][4] |
| Boiling Point | 158 °C at 3 Torr | [3][5] |
| Density | 1.041 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; poorly soluble in water. | [6] |
Synthesis and Mechanistic Insight
The synthesis of 1,3-diphenyl-1-butanone is most commonly approached via the modification of related chalcone structures. Chalcones (1,3-diphenyl-2-propen-1-ones) are α,β-unsaturated ketones that are readily synthesized through a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation, between an acetophenone and a benzaldehyde.[7][8][9] The subsequent selective reduction of the carbon-carbon double bond of the resulting chalcone yields the saturated 1,3-diphenyl-1-butanone.
The choice of a base catalyst (e.g., NaOH, KOH) in the initial condensation is crucial as it facilitates the formation of an enolate from the ketone, which then acts as a nucleophile attacking the aldehyde's carbonyl carbon.[10] The subsequent dehydration step is typically spontaneous due to the formation of a stable conjugated system.
Caption: General synthetic route to 1,3-Diphenyl-1-butanone.
Step-by-Step Synthesis Protocol
This protocol outlines the synthesis of 1,3-diphenyl-1-butanone starting from acetophenone and benzaldehyde.
Part A: Synthesis of (E)-1,3-Diphenyl-2-buten-1-one (β-Methylchalcone)
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Reaction Setup: In a round-bottom flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[9] The reaction is often performed at a moderately elevated temperature (e.g., 40°C) to ensure completion.[9]
-
Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of the chalcone product is often indicated by a color change to yellow.[10]
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the crude chalcone. Collect the solid product by suction filtration and wash with cold water to remove the base catalyst.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure (E)-1,3-Diphenyl-2-buten-1-one.
Part B: Reduction to 1,3-Diphenyl-1-butanone
-
Reaction Setup: Dissolve the purified β-methylchalcone in a suitable solvent (e.g., ethyl acetate or ethanol) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new spot with a different Rf value indicates the progress of the reduction.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 1,3-diphenyl-1-butanone can be purified by column chromatography or recrystallization from a solvent system like hexane/ethyl acetate.
Spectroscopic and Structural Elucidation
The unambiguous identification of 1,3-diphenyl-1-butanone relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons (δ ~7.2-8.0 ppm), a methine proton (CH), methylene protons (CH₂), and a methyl group (CH₃). |
| ¹³C NMR | A peak for the carbonyl carbon (C=O) at ~200 ppm, along with distinct signals for aromatic carbons and the aliphatic carbons of the butane chain. |
| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretch around 1680-1700 cm⁻¹. C-H stretches for aromatic and aliphatic groups are also present. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 224. Key fragment ions include those corresponding to the benzoyl cation ([C₆H₅CO]⁺ at m/z 105) and the tropylium ion ([C₇H₇]⁺ at m/z 91). |
Interpreting the Spectroscopic Data
-
¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (7.2-8.0 ppm) integrating to 10 protons. The aliphatic region will feature a multiplet for the methine proton (-CH-), a doublet of doublets for the diastereotopic methylene protons (-CH₂-), and a doublet for the terminal methyl group (-CH₃), confirming the connectivity of the butane chain.
-
IR Spectroscopy: The most diagnostic peak is the sharp, intense absorption of the carbonyl group. Its position indicates a conjugated ketone (aryl ketone), distinguishing it from non-conjugated ketones which absorb at higher wavenumbers.[11]
-
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) typically causes fragmentation. The most stable fragment is often the benzoyl cation (m/z 105), which results from alpha-cleavage adjacent to the carbonyl group. This is a hallmark fragmentation pattern for aryl ketones.[12]
Chemical Reactivity and Synthetic Potential
The reactivity of 1,3-diphenyl-1-butanone is governed by its functional groups: the ketone carbonyl, the α-protons, and the two phenyl rings.
-
Carbonyl Group Reactivity: The ketone can undergo nucleophilic addition reactions. For instance, it can be reduced to the corresponding alcohol, 1,3-diphenyl-1-butanol, using reducing agents like sodium borohydride (NaBH₄). This transformation is fundamental in modifying the scaffold for drug development.
-
α-Methylene Group: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various alkylation and condensation reactions, allowing for further elaboration of the molecular structure.
-
Aromatic Rings: The phenyl groups can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the carbonyl group is deactivating, directing incoming electrophiles to the meta position of the benzoyl ring.
Caption: Key reactivity pathways of 1,3-Diphenyl-1-butanone.
Relevance in Drug Development and Research
While 1,3-diphenyl-1-butanone itself is not a therapeutic agent, its structural motif is of significant interest. It is a derivative of the chalcone scaffold, and chalconoids are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8]
Therefore, 1,3-diphenyl-1-butanone serves as:
-
A Privileged Scaffold: Its structure can be systematically modified at the carbonyl group, the aliphatic chain, and the aromatic rings to generate libraries of new compounds for biological screening.
-
A Synthetic Intermediate: It is a key building block for the synthesis of more complex heterocyclic systems and other target molecules in medicinal chemistry.
Analytical Workflow: From Synthesis to Verification
A self-validating protocol for the synthesis and characterization of 1,3-diphenyl-1-butanone is essential for ensuring the integrity of research data.
Caption: A validated workflow for the synthesis and characterization.
This workflow ensures that the final compound not only has the correct structure but also meets the high purity standards required for subsequent applications in research and development.
References
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Stenutz, R. (n.d.). 1,3-diphenyl-1-butanone. Retrieved from Stenutz. [Link]
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Journal of Chemical Reviews. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Retrieved from jchr.org. [Link]
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Wikipedia. (n.d.). Chalcone. Retrieved from Wikipedia. [Link]
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The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from edu.rsc.org. [Link]
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National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from NIH. [Link]
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CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from CORE. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanone. Retrieved from docbrown.info. [Link]
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Figure 1: Structure of 1,3-diphenyl-1-butanone with key proton environments labeled.
